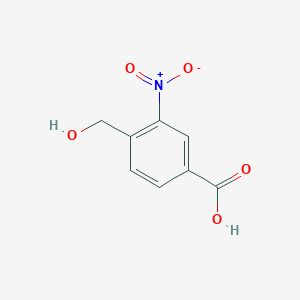

4-(Hydroxymethyl)-3-nitrobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Medicinal Chemistry and Materials Science

Benzoic acid and its derivatives are a cornerstone in the development of new therapeutic agents and advanced materials. In medicinal chemistry, the benzoic acid scaffold is a key component in a wide array of pharmaceuticals. preprints.org For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents, with some compounds showing notable activity against cancer cell lines. preprints.org They are also fundamental to the structure of various local anesthetics, such as cocaine, hexylcaine, and meprylcaine, which function by blocking nerve impulses. pharmacy180.comslideshare.netyoutube.com Furthermore, research has demonstrated the synthesis of benzoic acid derivatives as inhibitors of influenza neuraminidase, a key target in antiviral therapy. acs.org

In the realm of materials science, benzoic acid derivatives are utilized for their unique chemical properties that enable the creation of functional surfaces and nanostructures. They have been explored as building blocks for on-surface synthesis, where reactions are conducted directly on a substrate to form organized molecular structures like dimers and linear or zigzag rows of molecules. researchgate.net Additionally, certain benzoic acid derivatives have been investigated as potential inhibitors in area-selective atomic layer deposition (AS-ALD), a critical technique for manufacturing patterned thin films in the semiconductor industry. nih.gov Their ability to form self-assembled monolayers (SAMs) helps in controlling material deposition at the nanoscale. nih.gov

Contextualization of Nitro- and Hydroxymethyl-Substituted Aromatic Systems

The properties of 4-(Hydroxymethyl)-3-nitrobenzoic acid are largely dictated by the interplay of its three functional groups: the carboxyl group, the nitro group, and the hydroxymethyl group, all attached to an aromatic benzene (B151609) ring.

The nitro group (-NO₂) is a powerful electron-withdrawing group. wikipedia.orgnumberanalytics.com This characteristic significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution, making such reactions slower than with unsubstituted benzene. numberanalytics.comnih.gov The electron-withdrawing nature of the nitro group directs incoming electrophiles primarily to the meta position relative to itself. numberanalytics.comnih.gov Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution, especially when it is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgnumberanalytics.comlibretexts.org

The hydroxymethyl group (-CH₂OH) , while not as strongly activating as a hydroxyl group (-OH), can influence the electronic properties of the ring and provides a reactive site for further chemical modifications, such as esterification or oxidation. In the context of this compound, the hydroxymethyl and carboxyl groups are para to each other, while the nitro group is ortho to the hydroxymethyl group and meta to the carboxyl group. This specific arrangement of substituents governs the molecule's chemical behavior and potential for use in synthesis. For example, the reduction of the nitro group to an amine is a common transformation that can lead to a variety of other derivatives. numberanalytics.com

Research Landscape of this compound and Related Analogues

This compound is a specialized chemical compound primarily used as an intermediate in organic synthesis. ontosight.ai Its structure, featuring three distinct functional groups, makes it a valuable precursor for creating more complex molecules with potential biological activities. ontosight.ai Research involving this compound often focuses on its synthesis and its utility in building larger molecular frameworks. For example, it can be prepared from related compounds and can be a starting point for producing esters like methyl 4-(hydroxymethyl)-3-nitrobenzoate. chemicalbook.comchemcia.com

The research landscape extends to several related analogues, which provide context for the utility of this substitution pattern.

4-Hydroxy-3-nitrobenzoic acid : This analogue, differing by a hydroxyl group instead of a hydroxymethyl group, is a valuable intermediate for producing dyes, optical brighteners, and temperature-resistant plastics. nih.govgoogle.com Its synthesis often involves the nitration of 4-hydroxybenzoic acid. google.comgoogle.com It has also been used as a building block in the synthesis of dendritic structures for potential biological applications. nih.gov

4-Methyl-3-nitrobenzoic acid : This compound, with a methyl group in place of the hydroxymethyl group, has been used in the synthesis of one-dimensional lanthanide coordination complexes. chemicalbook.com Derivatives of 3-methyl-4-nitrobenzoic acid have been prepared and evaluated for their antifungal activity against various Candida strains. researchgate.net

4-(Methylamino)-3-nitrobenzoic acid : This analogue is a key intermediate in the synthesis of various pharmaceuticals, including treatments for diabetes, hypertension, and autoimmune diseases. guidechem.comgoogle.com Its synthesis typically starts from 4-chloro-3-nitrobenzoic acid. guidechem.comgoogle.com

The study of these and other related analogues helps to elucidate the structure-activity relationships and synthetic potential of nitro- and hydroxymethyl-substituted benzoic acids, placing this compound within a broader context of valuable chemical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOYLJCVVIDGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363554 | |

| Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82379-38-2 | |

| Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxymethyl 3 Nitrobenzoic Acid

Established Reaction Pathways

The primary methods for synthesizing the target compound rely on well-understood organic reactions. These include nucleophilic substitution to create the hydroxymethyl group and electrophilic aromatic substitution to introduce the nitro group.

A common and effective strategy for synthesizing 4-(hydroxymethyl)-3-nitrobenzoic acid involves the hydrolysis of a brominated precursor. This pathway leverages the lability of the benzylic bromide, which is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The direct precursor, 4-(bromomethyl)-3-nitrobenzoic acid, serves as a key starting material for this synthesis. sigmaaldrich.comfishersci.comnih.gov The conversion proceeds via a hydrolysis reaction where the bromomethyl group (-CH₂Br) is transformed into a hydroxymethyl group (-CH₂OH). researchgate.net This reaction results in the formation of the desired product, this compound, which has been identified as a major degradation product of 4-bromomethyl-3-nitrobenzoic acid under hydrolytic conditions. researchgate.net This conversion is a standard method for introducing a benzyl (B1604629) alcohol functionality.

The efficiency of the hydrolysis of 4-bromomethyl-3-nitrobenzoic acid is highly dependent on the reaction conditions. Studies have shown that the compound exhibits significant lability under both acidic and alkaline conditions, which can be manipulated to optimize the formation of this compound. researchgate.net

Forced degradation studies reveal that the rate of hydrolysis increases with temperature. Under acidic hydrolysis, the percentage of remaining 4-bromomethyl-3-nitrobenzoic acid decreases significantly as the temperature is elevated from room temperature to 50°C and further under reflux conditions. researchgate.net Alkaline hydrolysis at room temperature also proves effective in converting the starting material. researchgate.net The choice of solvent system and precise pH control are critical for maximizing yield and purity, a principle that applies broadly to the hydrolysis of esters and related compounds. cabidigitallibrary.orgorgsyn.org

| Condition | Temperature | Remaining Precursor (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis | Room Temperature | 93% | researchgate.net |

| Acid Hydrolysis | 50°C | 79% | researchgate.net |

| Acid Hydrolysis | Reflux | 6% | researchgate.net |

| Alkaline Hydrolysis | Room Temperature | Data indicates significant degradation | researchgate.net |

An alternative synthetic approach involves the direct nitration of a benzyl alcohol scaffold, specifically 4-(hydroxymethyl)benzoic acid. chemspider.com This method introduces the nitro group onto a pre-existing ring that already contains the hydroxymethyl and carboxyl functionalities.

In this electrophilic aromatic substitution reaction, a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is used. truman.edu The substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the hydroxymethyl group is an ortho-, para-director. Their combined influence directs the nitration primarily to the 3-position, which is ortho to the hydroxymethyl group and meta to the carboxylic acid. truman.edu Maintaining cold reaction temperatures (e.g., below 5°C) is crucial to control the reaction and minimize the formation of unwanted ortho and para isomers with respect to the carboxylic acid. truman.edu Similar nitration strategies are employed for related molecules like 4-hydroxybenzoic acid, where nitration occurs at temperatures between 20°C and 40°C. google.com

| Starting Material | Reagents | Key Condition | Reference |

|---|---|---|---|

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | Temperature < 5°C | truman.edu |

| 4-Hydroxybenzoic Acid | 25-35% HNO₃, NaNO₂ (catalyst) | Temperature 20-40°C | google.com |

Other synthetic routes can be envisioned that create the required functional groups through different chemical transformations. One such method involves the oxidation of a methyl group to a carboxylic acid on a precursor that already contains the nitro group. For instance, a method has been developed for preparing 3-methyl-4-nitrobenzoic acid by oxidizing 2,4-dimethyl-nitrobenzene with diluted nitric acid. google.com This strategy replaces more hazardous and costly oxidizing agents like potassium permanganate (B83412) or potassium dichromate. google.com Applying this logic, a precursor like 4-(hydroxymethyl)-3-nitrotoluene could potentially be oxidized to form the target compound, thereby creating the carboxylic acid functionality as a late-stage step.

Hydrolysis-Based Syntheses from Halogenated Precursors

Purification and Isolation Techniques in Preparative Synthesis

Regardless of the synthetic pathway chosen, the final product, this compound, must be isolated and purified from the reaction mixture. Standard laboratory techniques are employed to achieve high purity.

Upon completion of the reaction, the crude product often precipitates from the solution, particularly after adjusting the pH or cooling. orgsyn.org The solid is then collected by filtration. prepchem.com The collected solid is typically washed with cold water or other appropriate solvents to remove residual acids and soluble impurities. researchgate.net For instance, in related syntheses, washing with carbon tetrachloride has been used. prepchem.com

The most common method for purification is recrystallization. prepchem.com The crude product is dissolved in a suitable hot solvent or solvent mixture, such as dilute alcohol or dilute aqueous hydrochloric acid, and allowed to cool slowly, whereupon the purified product crystallizes out, leaving impurities behind in the mother liquor. orgsyn.orgprepchem.com The purity of the final product can be assessed using techniques like high-performance liquid chromatography (HPLC) and by measuring its melting point. researchgate.net

Yield Optimization and Scalability Considerations for Industrial and Research Applications

Benzylic Bromination:

For yield optimization in the benzylic bromination of 4-methyl-3-nitrobenzoic acid, several factors must be considered. The choice of solvent is crucial; non-polar solvents like carbon tetrachloride (CCl4) have been traditionally used, but due to safety and environmental concerns, alternatives such as acetonitrile (B52724) or dichloromethane (B109758) are now more common. gla.ac.ukacs.org The reaction is often sensitive to the concentration of the radical initiator and the reaction temperature. Insufficient initiation can lead to incomplete conversion, while excessive radical concentration can result in side reactions, such as the formation of dibrominated byproducts. scientificupdate.com Photochemical initiation, using a specific wavelength of light, can offer better control over the reaction. rsc.org

For scalability , particularly for industrial applications, moving from traditional batch reactors to continuous flow systems offers significant advantages. acs.org Continuous flow photoreactors allow for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved consistency and yield. ucd.ieresearchgate.net This technology also enhances safety by minimizing the volume of hazardous materials at any given time. The use of more environmentally friendly bromine sources, such as bromotrichloromethane (B165885) (BrCCl3), in flow chemistry has been explored to avoid some of the drawbacks of NBS, especially with electron-rich substrates. rsc.org The scalability of photochemical benzylic bromination has been demonstrated to reach kilogram-per-hour production rates with optimized reactor design. researchgate.netrsc.org

The following table summarizes key considerations for the benzylic bromination step:

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Brominating Agent | N-Bromosuccinimide (NBS) is common. | In-situ generation of Br2, use of alternative bromine sources like BrCCl3. scientificupdate.comrsc.org |

| Initiation | AIBN (thermal) or UV lamp (photochemical). gla.ac.uk | High-power LEDs in continuous flow reactors for better control and efficiency. ucd.ieresearchgate.net |

| Solvent | Acetonitrile, Dichloromethane. gla.ac.ukacs.org | Solvent-free conditions or recyclable solvents are preferred to minimize waste. researchgate.net |

| Reactor Type | Round-bottom flask (batch). | Continuous flow photoreactors (e.g., FEP tubing, microreactors). acs.orgucd.ie |

| Work-up | Filtration to remove succinimide, extraction, and chromatography. | Automated continuous separation processes. |

Hydrolysis:

The yield optimization of the hydrolysis of 4-(bromomethyl)-3-nitrobenzoic acid to this compound is generally more straightforward. The reaction is typically driven to completion by using a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The temperature can be moderately elevated to increase the reaction rate. Careful pH control during the work-up is essential to ensure complete protonation of the carboxylate and prevent the formation of salts, which would reduce the isolated yield of the final product.

The following table outlines important factors for the hydrolysis step:

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Hydrolyzing Agent | Aqueous solutions of NaOH or KOH. | Cost-effective and environmentally benign bases. |

| Solvent | Water, or a mixture with a co-solvent like THF or dioxane to aid solubility. | Primarily water to reduce organic waste streams. acs.org |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C). | Optimized for reaction rate and energy consumption, potentially higher temperatures in a pressurized system. |

| Reactor Type | Batch reactor. | Continuous stirred-tank reactor (CSTR) or plug flow reactor (PFR). |

| Purification | Acidification and extraction, followed by recrystallization. | Continuous crystallization and filtration systems. |

By carefully optimizing both the bromination and hydrolysis steps, and by leveraging modern technologies such as continuous flow chemistry, the synthesis of this compound can be performed with high yield and efficiency for both research and industrial purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Both proton and carbon-13 NMR analyses provide detailed information about the chemical environment of each atom, confirming the constitution and connectivity of 4-(Hydroxymethyl)-3-nitrobenzoic acid. Research confirms the use of ¹H and ¹³C NMR for the structural characterization of this compound. researchgate.net

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) analysis identifies the number and type of hydrogen atoms in the molecule. The spectrum of this compound displays characteristic signals corresponding to its distinct protons. In a typical analysis using DMSO as a solvent, the acidic proton of the carboxylic acid group is observed as a singlet at approximately δ 13.58 ppm. The protons of the hydroxymethyl group (-CH₂OH) and the three aromatic protons on the benzene (B151609) ring would also present unique signals, allowing for complete structural verification.

Carbon (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the spectrum would reveal distinct signals for each of the eight carbon atoms. This includes the low-field signal of the carboxyl carbon, the signal for the methylene (B1212753) carbon of the hydroxymethyl group, and separate signals for the six aromatic carbons, four of which are substituted and two are proton-bound. This analysis is crucial for confirming the substitution pattern on the aromatic ring. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for monitoring its formation as a degradation product in stability studies.

Development of Stability-Indicating HPLC-UV Methods

A stability-indicating analytical method is one that can accurately quantify the active substance without interference from its degradation products, impurities, or excipients. A stability-indicating HPLC-UV method has been developed and validated for a related nitroaromatic compound, 4-bromomethyl-3-nitrobenzoic acid. researchgate.netoup.com In forced degradation studies of this parent compound, this compound was identified as the major degradation product resulting from hydrolysis. researchgate.netoup.com The developed HPLC method was proven to be selective, capable of effectively separating the parent compound from its degradant, this compound, thereby demonstrating its utility in stability and degradation profiling. researchgate.net

Chromatographic Parameters and Detection Wavelengths (e.g., λ 271 nm)

The successful separation and quantification of this compound from its parent compound were achieved using a specific set of chromatographic conditions. The method employed an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a methanol (B129727) and water mixture, with the pH adjusted using formic acid. researchgate.net Detection via a UV detector was set at a wavelength of 271 nm, which provides a satisfactory analytical signal for this class of nitroaromatic compounds. researchgate.net The detailed parameters are outlined in the table below.

| Parameter | Specification |

| Column | Octadecylsilane (Ace C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol–Water (80:20, v/v), pH 4.0 (adjusted with formic acid) |

| Flow Rate | 0.7 mL/min |

| Detection | UV Diode Array at λ 271 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

| Table based on data from a validated stability-indicating HPLC method. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound was confirmed using this technique. researchgate.net The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For this compound, the key functional groups and their expected absorption regions are:

O-H Stretch (Carboxylic Acid): A very broad band, typically in the 3300-2500 cm⁻¹ region.

O-H Stretch (Alcohol): A broad band, usually around 3500-3200 cm⁻¹.

C-H Stretch (Aromatic): Signals appearing above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

N-O Stretch (Nitro Group): Two distinct bands, typically near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

C-O Stretch (Alcohol & Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "this compound," MS is instrumental in confirming its molecular formula and elucidating its structure through the analysis of fragmentation patterns. The molecular formula of the compound is C₈H₇NO₅, with a molecular weight of approximately 197.14 g/mol researchgate.netsigmaaldrich.comscbt.com.

In a typical electron ionization (EI) mass spectrum of "this compound," the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. However, aromatic carboxylic acids can sometimes exhibit weak molecular ion peaks scbt.com. The fragmentation of the molecule under MS conditions can lead to several characteristic daughter ions. The fragmentation patterns for carboxylic acids often involve the loss of the hydroxyl group (-OH, mass loss of 17 amu) or the entire carboxyl group (-COOH, mass loss of 45 amu) libretexts.org. For nitroaromatic compounds, the loss of the nitro group (-NO₂, mass loss of 46 amu) is a common fragmentation pathway.

The expected fragmentation of "this compound" would likely involve a combination of these pathways. The presence of the hydroxymethyl group introduces additional fragmentation possibilities, such as the loss of formaldehyde (B43269) (-CH₂O, mass loss of 30 amu).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (amu) | Mass Loss (amu) | Neutral Fragment Lost |

| [M]⁺ | C₈H₇NO₅⁺ | 197 | 0 | - |

| [M-OH]⁺ | C₈H₆NO₄⁺ | 180 | 17 | OH |

| [M-CH₂O]⁺ | C₇H₅NO₄⁺ | 167 | 30 | CH₂O |

| [M-NO₂]⁺ | C₈H₇O₃⁺ | 151 | 46 | NO₂ |

| [M-COOH]⁺ | C₇H₆NO₃⁺ | 152 | 45 | COOH |

| [M-H₂O]⁺ | C₈H₅NO₄⁺ | 179 | 18 | H₂O |

Note: The m/z values are based on the most common isotopes and are predicted based on general fragmentation principles for similar compounds. Actual experimental values may vary slightly.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry in Material Conjugates

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material nih.gov. When "this compound" is conjugated to a material's surface, XPS is an essential tool for confirming its presence and understanding its interaction with the substrate.

XPS analysis provides binding energies of core-level electrons, which are characteristic of each element. Furthermore, shifts in these binding energies can reveal the chemical environment and oxidation state of the atoms. For "this compound," the primary elements of interest are Carbon (C), Oxygen (O), and Nitrogen (N).

When conjugated to a surface, the binding energies of the C 1s, O 1s, and N 1s electrons of the compound can be distinguished from those of the underlying material, confirming the successful conjugation. For instance, the N 1s spectrum is particularly diagnostic for the nitro group. In a co-crystal of isonicotinamide (B137802) and 4-hydroxy-3-nitrobenzoic acid, a related compound, the N 1s peak associated with the nitro group was observed, providing a clear signature of its presence researchgate.net.

The high-resolution C 1s spectrum can be deconvoluted to identify carbon atoms in different functional groups, such as the carboxyl group (O=C-O), the aromatic ring (C-C/C-H), and the hydroxymethyl group (C-O). Similarly, the O 1s spectrum can distinguish between oxygen in the carboxyl, hydroxyl, and nitro groups.

Interactive Data Table: Typical Binding Energies for Functional Groups in this compound and its Conjugates

| Element | Core Level | Functional Group | Approximate Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C/C-H | 284.5 - 285.0 |

| Hydroxymethyl C-O | ~286.5 | ||

| Carboxyl O=C-O | ~288.5 | ||

| Oxygen | O 1s | Hydroxyl C-OH | ~533.0 |

| Carboxyl O =C-O | ~532.0 | ||

| Nitro NO ₂ | ~533.5 | ||

| Nitrogen | N 1s | Nitro N O₂ | 405.0 - 406.0 |

Note: These binding energies are approximate and can shift depending on the specific chemical environment and the nature of the material conjugate.

The quantitative analysis of the peak areas in the XPS spectra allows for the determination of the elemental composition on the surface, providing further evidence for the presence and coverage of the "this compound" on the material.

Integration into Responsive Polymer Systems

The incorporation of this compound into polymer architectures allows for the precise control of material properties through photochemical reactions. This is particularly evident in the field of surface-grafted polymers, or polymer brushes, where this molecule can act as a light-sensitive linker.

The foundation for creating photoresponsive polymer brushes lies in the design of a suitable chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This compound serves as an ideal precursor for such a CTA due to its inherent photolability. The synthesis involves modifying the core molecule to incorporate a thiocarbonylthio group, which is characteristic of RAFT agents. nih.gov

The design leverages the o-nitrobenzyl ester moiety, which is known to be cleavable upon UV irradiation. umass.eduresearchgate.net The carboxylic acid and hydroxymethyl groups on the this compound backbone provide convenient handles for chemical modification. For instance, the carboxylic acid can be reacted to attach the RAFT agent functionality, while the hydroxymethyl group can be used to anchor the entire CTA to a substrate. This dual functionality is crucial for surface-initiated polymerization. The resulting CTA enables the growth of polymer chains from a surface in a controlled manner, a process often referred to as "grafting-from". rsc.org

A general synthetic approach involves the esterification of the carboxylic acid group of a RAFT agent with the hydroxymethyl group of this compound, or conversely, the attachment of the RAFT agent to the hydroxymethyl group and using the carboxylic acid for surface anchoring. The choice of synthetic route can be tailored to the specific monomer and substrate being used. researchgate.netmdpi.com

The use of a photolabile CTA derived from this compound allows for wavelength-selective grafting of polymer brushes. This process, often termed photo-induced electron transfer RAFT (PET-RAFT) polymerization, utilizes visible light to initiate the polymerization process. figshare.compsu.edu

The mechanism relies on the photolabile nature of the o-nitrobenzyl group within the CTA. Upon irradiation with visible light, the CTA can be activated, initiating the controlled radical polymerization of monomers from the substrate surface. This allows for the growth of well-defined polymer brushes with controlled length and density. figshare.compsu.edu The key advantage of this approach is the ability to spatially and temporally control the grafting process. By selectively exposing areas of the substrate to visible light, polymer brushes can be grown in specific patterns.

| Feature | Description |

| Initiation | Visible light irradiation activates the photolabile CTA. |

| Control | The RAFT mechanism ensures a controlled polymerization process. |

| Selectivity | Grafting occurs only in the irradiated areas of the substrate. |

This wavelength-selective grafting is a powerful tool for creating complex surface architectures with tailored properties. figshare.compsu.edu

The same photolabile o-nitrobenzyl linkage that enables grafting also provides a mechanism for the subsequent removal, or de-grafting, of the polymer brushes using a different wavelength of light. Typically, ultraviolet (UV) light is used to cleave the o-nitrobenzyl ester within the linker. umass.edufigshare.compsu.edu

Upon exposure to UV radiation (often around 365 nm), the o-nitrobenzyl group undergoes a photochemical rearrangement, leading to the cleavage of the ester bond that tethers the polymer chain to the substrate. researchgate.netmdpi.com This process results in the release of the polymer chains from the surface, leaving behind the initial anchoring layer. The primary photoproducts of this cleavage are a carboxylic acid and an o-nitrosobenzaldehyde. mdpi.com

This ability to de-graft the polymer brushes on demand is highly advantageous for applications requiring dynamic surfaces or for the analysis of the grafted polymers. The released polymers can be collected and characterized to determine properties such as molecular weight and dispersity, which are otherwise difficult to assess for surface-bound chains. figshare.comacs.org

| Stimulus | Wavelength | Outcome |

| Visible Light | > 400 nm | Grafting of polymer brushes |

| UV Light | ~365 nm | De-grafting of polymer brushes |

This wavelength-selective control over both the growth and removal of polymer brushes offers a high degree of precision in surface engineering. rsc.orgfigshare.compsu.edu

The photochemical responsiveness of polymer architectures incorporating this compound-derived linkers is a key performance metric. This is typically evaluated using a suite of surface-sensitive analytical techniques.

Ellipsometry and atomic force microscopy (AFM) are commonly used to measure the thickness and morphology of the polymer brushes before and after grafting and de-grafting. figshare.compsu.edu Successful grafting is indicated by an increase in layer thickness, while de-grafting results in a decrease. X-ray photoelectron spectroscopy (XPS) can be employed to analyze the elemental composition of the surface, confirming the presence of the polymer after grafting and its removal after cleavage. figshare.compsu.eduacs.org

The efficiency of the photocleavage can be quantified by monitoring the change in these properties as a function of irradiation time and intensity. Furthermore, the cleaved polymers can be analyzed by techniques such as size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy to confirm their molecular weight, dispersity, and end-group fidelity. figshare.comacs.org These evaluations are crucial for validating the controlled nature of the polymerization and the efficiency of the photochemical response. figshare.compsu.eduacs.org

Functionalization of Nanomaterials for Controlled Release Systems

The photolabile nature of this compound also makes it a valuable component in the design of sophisticated drug delivery and other controlled release systems. By functionalizing nanomaterials with this compound, it is possible to create carriers that release their payload in response to a light trigger.

A particularly innovative application involves the conjugation of linkers derived from this compound with upconversion nanoparticles (UCNPs). researchgate.netpolyu.edu.hk UCNPs are a special class of nanomaterials that can absorb near-infrared (NIR) light and emit UV or visible light. polyu.edu.hknih.gov This property is highly advantageous for biomedical applications, as NIR light can penetrate biological tissues more deeply and with less scattering than UV light.

In this system, the this compound derivative acts as a "photo-caged" linker. nih.govresearchgate.netresearchgate.net A payload, such as a drug molecule, is attached to the UCNP via this linker. The o-nitrobenzyl group in the linker is stable under normal conditions, keeping the payload "caged." When the system is irradiated with NIR light, the UCNPs absorb this light and emit UV light locally. rsc.org This emitted UV light is then absorbed by the o-nitrobenzyl group in the linker, causing it to cleave and release the payload. polyu.edu.hkrsc.org

The synthesis of these conjugates typically involves modifying the surface of the UCNPs with functional groups that can react with the this compound-based linker. nih.gov For example, the UCNPs can be coated with a silica (B1680970) shell that is then functionalized with amine or carboxyl groups for subsequent conjugation. polyu.edu.hknih.gov The payload is then attached to the other end of the linker. This creates a robust, NIR-responsive controlled release system. researchgate.netpolyu.edu.hk

| Component | Function |

| Upconversion Nanoparticle (UCNP) | Absorbs NIR light and emits UV light. |

| This compound linker | Cages the payload and cleaves upon UV exposure. |

| Payload | The active molecule to be released (e.g., a drug). |

| NIR Light | The external trigger for payload release. |

This approach offers a high degree of spatial and temporal control over the release process, making it a promising strategy for targeted therapies. polyu.edu.hkrsc.org

Here is the English article focusing on the specified aspects of the chemical compound “this compound”.

Applications in Advanced Materials Science and Engineering

Applications in Photonic and Biomedical Materials

The compound 4-(Hydroxymethyl)-3-nitrobenzoic acid is a derivative of ortho-nitrobenzyl (o-NB), a well-known photolabile protecting group in chemistry and materials science. Its utility in light-activated systems stems from the specific photochemical properties of the o-NB moiety. When exposed to ultraviolet (UV) irradiation, the o-NB group undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a linked molecule, often referred to as "cargo." nih.govnih.gov

The mechanism is initiated by the absorption of a photon (typically in the UVA range, ~300-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon (the -CH₂OH group) by the excited nitro group, forming a transient aci-nitro intermediate. This intermediate then rapidly rearranges to form a nitroso-benzaldehyde derivative and releases the cargo molecule that was attached via the benzylic position (typically as an ester or ether). nih.gov This process is illustrated in the general scheme for photochemical cleavage of an o-nitrobenzyl linker, which enables controlled release upon UV irradiation. nih.gov

Research has demonstrated that the efficiency and rate of this cargo release can be finely tuned by several factors:

Wavelength of Irradiation: The cleavage process is wavelength-dependent. Studies have shown that different o-NB linkers exhibit varying sensitivities to specific UV wavelengths (e.g., 312 nm, 365 nm, 405 nm). nih.govnih.gov This property can be exploited to achieve selective release of multiple distinct therapeutic agents from a single material by applying different wavelengths of light sequentially. nih.gov For example, in a hydrogel system, exposing the material to 405 nm light might predominantly release one drug, while subsequent exposure to 365 nm light releases a second. nih.gov

Irradiation Time: The quantity of released cargo is directly proportional to the duration of light exposure. nih.gov This allows for precise, real-time control over the amount of substance released at a target site.

Linker Structure: Minor modifications to the chemical structure of the o-NB linker, such as the substitution pattern on the aromatic ring, can significantly alter the kinetics of the photochemical release. nih.gov

This on-demand release capability, dictated by an external light source, offers a high degree of spatial and temporal control that is not achievable with passive release mechanisms like hydrolysis or enzymolysis. nih.gov

The unique photochemical properties of this compound and related o-NB compounds make them critical components in the design of "smart" drug delivery vehicles. nih.gov Smart drug delivery systems are advanced carriers that release their therapeutic payload in response to specific external or internal stimuli, such as light, pH, temperature, or specific biomolecules. nih.govmdpi.com By incorporating this compound as a photolabile linker, scientists can create materials that remain stable and inert until activated by a light signal. nih.govnih.gov

Key examples of its application in smart drug delivery vehicles include:

Photodegradable Hydrogels: Hydrogels are water-swollen polymer networks widely used as scaffolds in tissue engineering and drug delivery. nih.gov By incorporating this compound or similar o-NB linkers into the hydrogel matrix, researchers have created systems capable of releasing model therapeutics like rhodamine and AMCA on demand using different UV wavelengths. nih.gov This provides user-dictated, real-time spatial and temporal control over the release of chemical signals within a 2D or 3D cellular microenvironment. nih.gov

Dendrimer-Based Nanocarriers: Dendrimers are highly branched, well-defined macromolecules. In one study, an o-NB linker was used to attach the chemotherapy drug Methotrexate (MTX) to a poly(amidoamine) (PAMAM) dendrimer. nih.gov The resulting conjugate demonstrated controlled, light-triggered release of MTX. The rate of release was dependent on both the linker structure and the duration of UV exposure, highlighting the tunability of the system. nih.gov

The table below presents research data on the photochemical release of Methotrexate (MTX) from two different o-nitrobenzyl-based conjugates upon UV irradiation, demonstrating the linker-dependent nature of the release kinetics.

| Conjugate | Irradiation Time (minutes) at 312 nm | Percentage of MTX Released (%) |

|---|---|---|

| Conjugate 3 | 15 | 33 |

| Conjugate 4 | 15 | 68 |

Data sourced from a study on photochemical drug release using o-nitrobenzyl linkers. nih.gov Conjugates 3 and 4 represent MTX attached to two structurally different o-NB linkers, highlighting how linker design influences release efficiency.

By enabling such precise control, this compound serves as a fundamental building block for the next generation of therapeutic delivery systems, moving towards more effective and targeted treatments.

Pharmacological and Biomedical Research Endeavors

Role as a Photo-Cleavable Linker in Targeted Drug Delivery

The primary utility of 4-(hydroxymethyl)-3-nitrobenzoic acid in biomedical research stems from its function as a photocleavable or photolabile linker. nih.gov These linkers are chemical bridges that connect two or more molecules and can be broken upon exposure to light, often in the UV or near-UV spectrum. researchgate.netfrontiersin.org The o-nitrobenzyl moiety is a classic example of a photolabile group, valued for its efficient cleavage when irradiated with light at specific wavelengths (e.g., ~365 nm). researchgate.netresearchgate.net This property allows for the creation of "caged" compounds, where a bioactive molecule is rendered inert until its release is triggered by a light stimulus. upenn.edu This external control over activation is a cornerstone of developing sophisticated drug delivery systems. rsc.org

Controlled Release of Bioactive Molecules

The structure of this compound is ideally suited for the controlled release of bioactive molecules. The carboxylic acid or hydroxymethyl group can be covalently attached to a therapeutic agent, effectively inactivating it. Upon irradiation, the o-nitrobenzyl linkage undergoes an irreversible photocleavage event, liberating the active molecule from the linker. researchgate.net This mechanism is broadly applicable for releasing a wide range of therapeutics.

The photolysis of o-nitrobenzyl derivatives involves the nitro group being reduced while the benzylic carbon is oxidized, leading to the cleavage of the bond connecting the linker to the payload. upenn.edu This process enables the precise release of therapeutic agents within a desired biological environment. While specific research linking this compound to the release of the flavonoid icariin (B1674258) is not prominently documented, the principle applies to caging and releasing various bioactive molecules through ester or ether linkages. The efficiency and rate of this release can be tuned by modifying the substituents on the aromatic ring. nih.govnih.gov

Delivery of Gene Editing Components (e.g., CRISPR-Cas9)

The precise nature of photocleavable linkers makes them valuable tools for advanced therapeutic modalities like gene editing. The CRISPR-Cas9 system, a powerful tool for genomic engineering, requires precise delivery to target cells to avoid off-target effects and ensure safety. nih.govnih.gov Photocleavable linkers based on the o-nitrobenzyl framework can be integrated into delivery systems to control the activity of CRISPR-Cas9 components. acs.org

For instance, o-nitrobenzyl (ONB) linkers can be used to functionalize DNA origami nanostructures that act as stimuli-responsive containers for the CRISPR-Cas9 machinery. acs.org In such a system, the gene-editing components remain caged and inactive until the target area is irradiated with light. This light-triggered activation would release the components, allowing the gene-editing process to commence. acs.org This strategy provides an additional layer of control over gene editing, ensuring that the activity is confined to the intended cells and time frame, thereby enhancing the safety and efficacy of the therapy. researchgate.net The delivery of the CRISPR-Cas9 system can be accomplished in various forms, including plasmids, mRNA/sgRNA, or ribonucleoprotein (RNP) complexes, each with its own delivery challenges that controlled-release mechanisms aim to solve. nih.gov

Spatiotemporal Control of Therapeutic Agent Release

A key advantage of using light as a trigger for drug release is the high degree of spatiotemporal control it affords. nih.govresearchgate.net Unlike systemic stimuli such as pH or enzymes, light can be directed with high precision to a specific anatomical location, such as a tumor, for a defined period. rsc.orgacs.org This ensures that the therapeutic agent is released only where and when it is needed, which can significantly reduce systemic toxicity and improve the therapeutic index. nih.gov

Photoresponsive hydrogels and other nanocarriers incorporating o-nitrobenzyl-based linkers are designed to exploit this principle. researchgate.netnih.gov When these carriers accumulate in the target tissue, external irradiation triggers the cleavage of the linker and the subsequent release of the encapsulated drug. nih.gov This on-demand release allows for precise modulation of dosage and timing, representing a significant advance over conventional drug administration methods. The ability to control drug release transiently and locally is a major driver of research into photo-responsive delivery systems. researchgate.net

| Feature | Description | Source(s) |

| Core Structure | ortho-nitrobenzyl (ONB) group | researchgate.netacs.org |

| Activation Stimulus | UV or near-UV light (e.g., ~365 nm) | researchgate.netresearchgate.net |

| Mechanism | Photo-induced intramolecular redox reaction leading to cleavage of the benzylic bond. | upenn.edu |

| Key Advantage | High spatiotemporal control over the release of a payload. | acs.orgnih.govresearchgate.net |

| Applications | Caged compounds, controlled drug delivery, stimuli-responsive CRISPR-Cas9 systems. | upenn.eduacs.org |

Investigations into Biological Activity

Beyond its role as a linker, research also considers the intrinsic biological activity of compounds like this compound, particularly in the context of its potential as a degradation byproduct or as a structural analogue to other bioactive molecules.

Anti-Proliferative Effects in Cancer Cell Lines (as a Degradation Product/Analogue Context)

When an o-nitrobenzyl-based linker is cleaved from its payload, it generates byproducts such as a nitrosobenzaldehyde derivative. upenn.edu Understanding the biological effects of these byproducts is crucial. Furthermore, the core structure of this compound can be compared to other benzoic acid derivatives that have been studied for their anti-proliferative properties. researchgate.net For example, various phenolic acids and hydroxybenzoic acid derivatives are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-cancer effects. researchgate.net While direct studies on the anti-proliferative effects of this compound itself are not widely reported, the activities of its structural analogues provide valuable context. For instance, a fungal metabolite with a related structure, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, was found to inhibit the cell-cycle progression of HeLa cells. nih.gov

The Jurkat cell line, an immortalized line of human T-lymphocyte cells, is a widely used model in cancer research, particularly for studying T-cell leukemia and testing the efficacy of potential anti-cancer compounds. nih.govnih.gov While no studies were found that specifically tested the anti-proliferative effects of this compound on Jurkat cells, this cell line is frequently used to evaluate structurally related compounds.

For example, gallic acid, a polyhydroxyphenolic compound, has been shown to inhibit proliferation and induce apoptosis in Jurkat cells in a dose- and time-dependent manner. researchgate.net Such studies provide a framework for how a compound like this compound or its degradation products might be assessed. The typical methodology involves exposing Jurkat cell cultures to varying concentrations of the test compound and measuring cell viability and proliferation over time using assays like the MTS assay. researchgate.net The results from such an experiment on an analogue are presented below.

| Compound | Cell Line | Assay | Findings | Source(s) |

| Gallic Acid | Jurkat | MTS Assay | Dose- and time-dependent inhibition of cell proliferation. | researchgate.net |

| IC50 at 72 hours was approximately 30 µM. | researchgate.net |

Applications in Nucleic Acid Chemistry

The unique properties of the ortho-nitrobenzyl group make this compound a valuable tool in nucleic acid chemistry, particularly in the context of solid-phase synthesis.

This compound is well-suited for use as a photocleavable linker to create derivatized solid supports for oligodeoxyribonucleotide synthesis. In this application, the compound acts as a bridge between the solid support (e.g., controlled pore glass, CPG) and the growing oligonucleotide chain.

The bifunctional nature of the molecule allows for this:

The hydroxymethyl group (-CH₂OH) can be covalently attached to a functionalized solid support.

The carboxylic acid group (-COOH) serves as the anchoring point for the first nucleoside of the oligonucleotide sequence, typically via an ester linkage to the 3'-hydroxyl group of the nucleoside.

This setup creates a solid-supported starting point for automated DNA synthesis using standard phosphoramidite (B1245037) chemistry. glenresearch.comnih.gov The key advantage of using this molecule lies in the photocleavable nature of the linker it forms.

The strategy for using this compound as a linker involves straightforward attachment and a mild, specific cleavage process.

Attachment Strategy: The synthesis begins with the linker molecule already coupled to the solid support. The first nucleoside, with its 5'-hydroxyl group protected (often by a dimethoxytrityl, DMT, group), is activated and coupled to the free carboxylic acid of the support-bound linker. This forms a stable ester bond. Subsequent nucleotides are then added one by one to the 5'-end in repeating cycles of deprotection, coupling, and oxidation, which is the standard procedure in solid-phase oligonucleotide synthesis. google.com

Cleavage Strategy: Once the full-length oligonucleotide has been synthesized, it must be cleaved from the solid support. For supports derivatized with this compound, this is achieved through photolysis. The support is irradiated with near-UV light (350-365 nm), which triggers the cleavage of the benzylic ester linkage, releasing the oligonucleotide into solution. genelink.comnih.gov

This photocleavage method offers significant advantages over traditional chemical cleavage methods (e.g., using ammonia), as it is performed under neutral conditions, thus preventing potential damage to sensitive or modified oligonucleotides. nih.gov The released oligonucleotide typically has a free 3'-hydroxyl group, ready for use in biological applications.

Table 1: Properties of Photocleavable Linkers in Oligonucleotide Synthesis

| Property | Description | Relevance to this compound |

| Cleavage Condition | Near-UV Light (typically 350-365 nm) genelink.com | The ortho-nitrobenzyl structure is sensitive to this wavelength range. |

| Reaction Environment | Neutral pH, room temperature | Avoids harsh acidic or basic conditions that can damage the oligonucleotide. |

| Cleavage Products | Released oligonucleotide and the spent support | The process is clean, and often the released oligo has a native 3'-OH terminus. |

| Chemical Stability | Stable to conditions of automated DNA synthesis (acidic detritylation, coupling, oxidation) acs.org | The linker remains intact throughout the entire synthesis process until intentionally cleaved. |

| Orthogonality | Cleavage is orthogonal to standard deprotection methods | Allows for selective release without removing other protecting groups from the nucleobases. |

An Examination of the Chemical Stability of this compound: Degradation and Stability Profiles

The stability of a chemical compound is a critical parameter influencing its storage, handling, and formulation. This article provides a focused analysis of the degradation pathways and stability assessment of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. The information presented is primarily derived from studies on its precursor, 4-bromomethyl-3-nitrobenzoic acid, which degrades to form the title compound.

Degradation Pathways and Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products. While direct and comprehensive forced degradation studies on 4-(Hydroxymethyl)-3-nitrobenzoic acid are not extensively available in the public domain, its stability can be inferred from the degradation profile of its closely related precursor, 4-bromomethyl-3-nitrobenzoic acid. researchgate.netoup.comnih.govoup.com

Hydrolytic stability is a crucial factor for compounds that may be exposed to aqueous environments. Studies on 4-bromomethyl-3-nitrobenzoic acid have shown that it undergoes hydrolysis under both acidic and alkaline conditions to yield this compound as the major degradation product. researchgate.netoup.comnih.govoup.com This formation indicates that the hydroxymethyl group is stable against further hydrolysis under these conditions, and the core structure of this compound remains intact.

Under acidic conditions (e.g., 0.1 M HCl), the hydrolysis of the bromo-precursor to this compound occurs, with the rate increasing with temperature. researchgate.net Similarly, in alkaline environments (e.g., 0.1 M NaOH), the conversion is also observed. researchgate.net The fact that this compound is the terminal product of this hydrolytic pathway suggests its inherent stability in aqueous solutions across a range of pH values.

| Condition | Observation | Inferred Stability of this compound | Reference |

|---|---|---|---|

| Acidic Hydrolysis (0.1 M HCl, room temperature to reflux) | Formation as a major degradation product from 4-bromomethyl-3-nitrobenzoic acid. | Stable | researchgate.netresearchgate.net |

| Alkaline Hydrolysis (0.1 M NaOH, room temperature) | Formation as a major degradation product from 4-bromomethyl-3-nitrobenzoic acid. | Stable | researchgate.netresearchgate.net |

The susceptibility of a compound to oxidation is a key stability parameter. In forced degradation studies of 4-bromomethyl-3-nitrobenzoic acid using hydrogen peroxide, the compound showed significant stability. oup.com This resistance to oxidation by the precursor molecule strongly implies that its degradation product, this compound, would also exhibit considerable stability under similar oxidative stress. The presence of the electron-withdrawing nitro group and carboxylic acid group on the benzene (B151609) ring likely contributes to this stability by reducing the electron density of the aromatic system and making it less susceptible to electrophilic attack by oxidizing agents.

| Condition | Observation on Precursor (4-bromomethyl-3-nitrobenzoic acid) | Inferred Stability of this compound | Reference |

|---|---|---|---|

| 3% Hydrogen Peroxide | High stability observed. | Expected to be stable | oup.com |

Photostability is a critical consideration for compounds that may be exposed to light during storage or use. The photostability of 4-bromomethyl-3-nitrobenzoic acid has been investigated, and it was found to be relatively stable when exposed to light. researchgate.net Although some color change was observed in the solid state after prolonged exposure, this did not lead to the formation of significant degradation products under the chromatographic conditions used. researchgate.net This suggests that the fundamental structure, which is shared with this compound, is not highly susceptible to photolytic degradation. Therefore, it can be inferred that this compound also possesses a degree of stability towards light.

| Condition | Observation on Precursor (4-bromomethyl-3-nitrobenzoic acid) | Inferred Stability of this compound | Reference |

|---|---|---|---|

| Exposure to UV/fluorescent light | Relatively stable with minor color change in solid state. | Expected to be relatively stable | researchgate.net |

The inferred stability profile of this compound has several practical implications. Its stability under hydrolytic, oxidative, and photolytic stress suggests that the compound is robust. For storage, it should be kept in well-closed containers at room temperature, protected from excessive moisture and light to prevent any potential long-term degradation. sigmaaldrich.comsigmaaldrich.com

Computational Chemistry and Theoretical Studies

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules. For 4-(Hydroxymethyl)-3-nitrobenzoic acid, conformational analysis would be a key area of investigation. This would involve identifying the most stable arrangements of its constituent atoms in space. The primary focus would be on the rotational barriers around the single bonds connecting the carboxylic acid and hydroxymethyl groups to the benzene (B151609) ring, as well as the orientation of the nitro group.

These analyses would typically employ methods like molecular mechanics or semi-empirical calculations to map the potential energy surface of the molecule as a function of specific dihedral angles. The results would highlight the lowest energy conformers, which are the most likely to be present under normal conditions.

Predicting chemical reactivity through molecular modeling would involve the calculation of various molecular descriptors. These descriptors provide insights into how the molecule is likely to interact with other chemical species. Key descriptors for this compound would include:

Molecular Electrostatic Potential (MEP): This would map the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitro group, being strongly electron-withdrawing, would create a significant electron-deficient area on the aromatic ring, influencing its reactivity towards nucleophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics relate to its ability to accept electrons. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

While specific data for this compound is not available, a hypothetical data table for its key predicted reactivity descriptors is presented below for illustrative purposes.

| Descriptor | Predicted Value/Region | Significance |

| HOMO Energy | Relatively low | The electron-withdrawing nitro group would lower the energy of the HOMO, suggesting a reduced tendency to act as an electron donor. |

| LUMO Energy | Relatively low | The nitro group would also lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | This would suggest a molecule of reasonable kinetic stability, but one that is still capable of participating in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid and nitro groups; Positive potential on the aromatic ring and hydroxymethyl proton. | The MEP would highlight the likely sites for electrophilic and nucleophilic attack. The oxygen atoms would be sites for interaction with electrophiles, while the ring would be activated for nucleophilic aromatic substitution. |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining detailed information about the electronic structure and for predicting various spectroscopic properties. For this compound, DFT calculations would be employed to:

Optimize the Molecular Geometry: These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of the molecule in the gas phase.

Calculate Vibrational Frequencies: The results of these calculations can be used to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode would be associated with a specific frequency and intensity, allowing for the assignment of experimental spectral bands to particular molecular motions (e.g., C=O stretch, NO₂ stretch, O-H bend).

Predict NMR Chemical Shifts: Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The calculated shifts would be influenced by the electronic environment of each nucleus, which is shaped by the presence of the nitro, carboxylic acid, and hydroxymethyl groups.

Simulate UV-Vis Spectra: By calculating the energies of electronic transitions, typically using Time-Dependent DFT (TD-DFT), the UV-Vis absorption spectrum can be predicted. This would reveal the wavelengths at which the molecule absorbs light, corresponding to transitions between different electronic states.

A hypothetical table of predicted spectroscopic data for this compound is shown below.

| Spectroscopic Property | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment |

| IR Spectroscopy (cm⁻¹) | ~1700-1730 | C=O stretching of the carboxylic acid. |

| ~1520-1560 and ~1340-1370 | Asymmetric and symmetric stretching of the NO₂ group. | |

| ~3200-3600 | O-H stretching of the carboxylic acid and hydroxymethyl groups. | |

| ¹H NMR (ppm) | ~10-13 | Carboxylic acid proton (broad singlet). |

| ~7.5-8.5 | Aromatic protons, with specific shifts influenced by the positions relative to the electron-withdrawing and donating groups. | |

| ~4.5-5.0 | Hydroxymethyl protons (CH₂). | |

| ¹³C NMR (ppm) | ~165-175 | Carboxylic acid carbon. |

| ~120-150 | Aromatic carbons, with significant variation based on the substituent effects. | |

| ~60-70 | Hydroxymethyl carbon. | |

| UV-Vis (nm) | ~250-350 | π → π* and n → π* transitions involving the aromatic ring and the nitro and carboxyl functional groups. |

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a molecular-level understanding of how a chemical transformation occurs. For this compound, this would involve computational studies of its potential reactions, such as esterification of the carboxylic acid, oxidation of the hydroxymethyl group, or reduction of the nitro group.

These simulations would focus on:

Identifying Reaction Pathways: Computational methods can be used to map out the energetic landscape of a reaction, identifying the most favorable pathway from reactants to products.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Quantum chemical calculations can be used to determine the geometry and energy of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key parameter in chemical kinetics. A lower activation energy corresponds to a faster reaction.

For instance, a computational study of the reduction of the nitro group to an amino group would involve mapping the multi-step reaction pathway, identifying the various intermediates and transition states, and calculating the energetics of each step. This would provide valuable insights into the reaction conditions required to achieve this transformation efficiently.

Due to the lack of specific studies on this molecule, a data table for this section would be entirely speculative. However, such a study would typically present the energies of reactants, intermediates, transition states, and products along a chosen reaction coordinate.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Derivatives with Enhanced Functionality

The inherent reactivity of the functional groups in 4-(Hydroxymethyl)-3-nitrobenzoic acid provides a fertile ground for the design and synthesis of novel derivatives with tailored properties. The carboxylic acid and hydroxymethyl groups can be readily esterified or etherified, respectively, while the nitro group can be reduced to an amine, which can then be further functionalized. These modifications can lead to a diverse library of new chemical entities with potentially enhanced biological activity or material properties.

Research efforts could be directed towards the synthesis of ester and amide derivatives of the carboxylic acid moiety. For instance, reacting the carboxylic acid with various amines could yield a series of novel 4-substituted-3-nitrobenzamide derivatives. A study on similar compounds has demonstrated that such derivatives can exhibit potent anti-tumor activity against various cancer cell lines. researchgate.net The structure-activity relationship of these new compounds could be systematically investigated to optimize their therapeutic efficacy.

Furthermore, the hydroxymethyl group offers another site for modification. It can be converted to an aldehyde or a halomethyl group, which are valuable synthons for the introduction of further functionalities. The nitro group, a strong electron-withdrawing group, influences the reactivity of the entire molecule. Its reduction to an amino group would not only alter the electronic properties but also open up possibilities for the synthesis of a new class of compounds, such as 4-amino-3-hydroxymethylbenzoic acid derivatives, with different biological profiles.

The functionalization of similar phenolic building blocks has been shown to be a powerful strategy for creating advanced materials with applications ranging from catalysis to biomedicine. sigmaaldrich.comresearchgate.net By analogy, derivatives of this compound could be explored as building blocks for polymers or as linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.gov The trifunctional nature of this molecule could lead to the formation of complex and highly porous MOF structures with potential applications in gas storage, separation, and catalysis. researchgate.net

Exploration of Synergistic Effects in Combination Therapies

The concept of combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. bond.edu.augoogle.com This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. The future exploration of this compound and its derivatives should include investigations into their potential synergistic effects when combined with existing therapeutic agents.

Given that some nitroaromatic compounds have shown promise as antitumoral agents, it is plausible that derivatives of this compound could act synergistically with established chemotherapeutic drugs. wjpmr.com For example, a related compound, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit cancer cell migration. researchgate.net A combination of a derivative of this compound that targets cell migration with a cytotoxic agent that targets cell proliferation could result in a more potent anti-cancer therapy.

Furthermore, studies on other nitro compounds have demonstrated the potential of combination therapy in treating infectious diseases like Chagas disease. nih.gov The combination of different nitro drugs has been shown to lead to a faster suppression of parasitemia and higher cure rates in preclinical models. nih.gov This provides a strong rationale for investigating the synergistic effects of this compound derivatives with other anti-parasitic or anti-microbial agents.

Future research in this area would involve in vitro and in vivo studies to identify promising drug combinations. High-throughput screening of various combinations against different cell lines or pathogens could be employed to identify synergistic interactions. Subsequent mechanistic studies would be crucial to understand the underlying biological pathways responsible for the observed synergy.

Expansion of Biomedical Applications Beyond Current Scope (e.g., Diagnostics)

The application of this compound and its derivatives is currently limited, primarily serving as a chemical intermediate. However, its unique chemical structure suggests a broader potential in various biomedical fields, including diagnostics.

The presence of a nitroaromatic group opens up the possibility of using its derivatives as probes in diagnostic assays. Nitroreductase enzymes, which are overexpressed in certain hypoxic tumor cells and anaerobic bacteria, can selectively reduce the nitro group. This bio-reductive activation could be harnessed to design "turn-on" fluorescent or magnetic resonance imaging (MRI) contrast agents. A derivative of this compound could be designed to be non-fluorescent or have low relaxivity in its native state. Upon reduction of the nitro group in the target cells, a conformational change or the release of a fluorophore or a paramagnetic species could lead to a detectable signal.

Moreover, the bifunctional nature of the carboxylic acid and hydroxymethyl groups makes this compound an attractive candidate as a linker for conjugating to biomolecules or nanoparticles for targeted drug delivery and diagnostic applications. For instance, the carboxylic acid could be used to attach the molecule to a targeting ligand (e.g., an antibody or a peptide) that recognizes a specific cell surface receptor, while the hydroxymethyl group could be modified to carry a diagnostic payload (e.g., a radionuclide or a fluorescent dye).

The development of biosensors is another promising area. Nitrobenzoic acid derivatives could be immobilized on the surface of an electrode or a nanoparticle to create a sensor for specific analytes. The interaction of the analyte with the immobilized derivative could lead to a measurable change in the electrochemical or optical properties of the sensor.

Development of Scalable and Sustainable Synthetic Routes

For any chemical compound to have a significant translational impact, the development of scalable and sustainable synthetic routes is paramount. The current synthesis of this compound and its derivatives often relies on traditional methods that may involve harsh reagents, toxic solvents, and multiple purification steps. Future research should focus on developing greener and more efficient synthetic methodologies.

One promising approach is the use of green nitration reagents to replace the conventional nitric and sulfuric acid mixtures. wjpmr.com For example, the use of calcium nitrate (B79036) in glacial acetic acid has been reported as an eco-friendly nitration method for phenols. wjpmr.com Similar strategies could be adapted for the nitration step in the synthesis of this compound.

The development of catalytic methods for the synthesis of nitrobenzoic acids is another important research direction. The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For instance, the aerobic oxidation of nitrotoluenes to nitrobenzoic acids using biomimetic catalysts like iron porphyrins represents a greener alternative to traditional oxidation methods. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for 4-(Hydroxymethyl)-3-nitrobenzoic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves nitration and hydroxymethylation steps. For example, analogous routes to 4-(hydroxyethyl)-3-nitrobenzoic acid ( ) use refluxing with Na₂CO₃ in H₂O/acetone, followed by acidification and extraction. To optimize yields:

- Adjust reaction time and temperature during nitration to avoid over-oxidation.

- Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, though yields may vary with alkyl chain length (e.g., 44% for C12 vs. 19% for C8 in related compounds) .

- Purify intermediates via column chromatography or recrystallization to minimize byproducts.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust is generated .

- Storage: Keep in a cool (<30°C), dry environment, away from oxidizers (e.g., HNO₃) to prevent decomposition .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the nitro group influence photochemical cleavage efficiency in CRISPR/Cas9 applications?

Methodological Answer:

The nitro group in this compound enables photocleavage under near-infrared light via upconversion nanoparticles (UCNPs). Key factors:

- Photostability: The nitro group’s electron-withdrawing nature enhances stability until light activation.

- Cleavage Mechanism: UV/Vis irradiation triggers nitro-to-nitrosite conversion, breaking the linker and releasing Cas9 proteins. Efficiency depends on nanoparticle surface functionalization and irradiation wavelength (e.g., 980 nm for UCNPs) .

Advanced: How do steric and electronic effects impact coupling reactions of this compound with amines?

Methodological Answer:

- Steric Effects: The hydroxymethyl group at the 4-position may hinder nucleophilic attack on the carboxylic acid. Using smaller amines (e.g., hexylamine) improves coupling yields (46% for C6 vs. 19% for C8) .

- Electronic Effects: The nitro group at the 3-position deactivates the benzene ring, reducing electrophilicity. Activating agents like HOBt (hydroxybenzotriazole) can enhance reactivity in EDC-mediated couplings .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substitution patterns (e.g., nitro at C3, hydroxymethyl at C4). The carboxylic proton appears as a broad peak at δ 12-14 ppm .

- IR Spectroscopy: Confirm functional groups via O-H stretch (~3200 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 212.0422 for C₈H₇NO₅) .

Advanced: What challenges arise in regioselective functionalization of the benzene ring in this compound?

Methodological Answer:

- Nitration Selectivity: Direct nitration of benzoic acid derivatives often yields para-substituted products. Achieving meta-nitration (as in 3-nitro-4-substituted analogs) requires directed ortho-metalation or protecting group strategies .

- Competing Reactions: Hydroxymethylation via Friedel-Crafts may compete with nitration; stepwise synthesis (e.g., nitration first) improves regiocontrol .

Advanced: How does this compound compare structurally and functionally to other nitrobenzoic acids?

Methodological Answer:

- Acidity: The nitro group increases acidity (pKa ~1.5-2.5) compared to 4-hydroxybenzoic acid (pKa ~4.5) due to electron withdrawal .

- Solubility: The hydroxymethyl group enhances water solubility relative to 4-nitrobenzoic acid, making it suitable for aqueous-phase reactions .

- Applications: Unlike 4-chloro-3-nitrobenzoic acid (used in agrochemicals), this compound’s photoreactivity is leveraged in biomedical tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products